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Dypnone

Cat. No.: B8250878
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-UHFFFAOYSA-N
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Description

Molecular Definition and Structural Characteristics of Dypnone

This compound, also known by its IUPAC name 1,3-diphenylbut-2-en-1-one, is a conjugated enone with the molecular formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol . nih.govmolcore.comdrugfuture.comcymitquimica.comchembk.comrsc.org Its structure features a butenone backbone with two phenyl groups attached at the 1- and 3-positions and a double bond at the 2-position. This arrangement results in a conjugated system involving the carbonyl group and the carbon-carbon double bond, flanked by the two phenyl rings. ontosight.ai This conjugated system is central to this compound's reactivity, allowing it to undergo 1,4- and 1,2-additions. aub.edu.lb this compound is typically a yellowish liquid with a mild, fruity odor. google.com It is insoluble in water but soluble in alcohol and oils. drugfuture.com

Here is a summary of some key molecular properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₄O nih.govmolcore.com
Molecular Weight222.28 g/mol nih.govmolcore.com
IUPAC Name1,3-diphenylbut-2-en-1-one nih.govfishersci.nl
CAS Number495-45-4 nih.govfishersci.nlmedkoo.com
AppearanceYellowish liquid (or solid powder) google.commedkoo.com
Solubility in WaterInsoluble drugfuture.comfishersci.nl
Solubility in AlcoholSoluble drugfuture.com
Solubility in OilsSoluble drugfuture.com
Boiling Point340-345°C (partial decomp.) / 170°C (3 mmHg) / 246°C (50 mm) drugfuture.comgoogle.com
Melting Point-30°C (rough estimate) chembk.com

Isomeric Forms and Stereochemical Considerations of this compound (e.g., trans- and cis-configurations)

This compound, possessing a carbon-carbon double bond, can exist as geometric isomers: the trans (or E) and cis (or Z) configurations. cymitquimica.comaub.edu.lbbyjus.com This type of isomerism, known as cis-trans isomerism or geometric isomerism, arises due to the restricted rotation around the double bond. youtube.comsavemyexams.com In the trans isomer, the two bulkier groups attached to the double bond are on opposite sides, while in the cis isomer, they are on the same side. byjus.comyoutube.comsavemyexams.com

The trans configuration is typically the more stable isomer due to reduced steric hindrance between the groups attached to the double bond. youtube.com this compound is often obtained primarily in the E-configuration around the double bond. frinton.com

Research has explored the synthesis and properties of both trans and cis forms of this compound. For instance, trans-dypnone has been prepared by the self-condensation of acetophenone (B1666503) using catalysts like aluminum chloride. aub.edu.lb Cis-dypnone can be obtained by the sunlight irradiation of an ethereal solution of trans-dypnone. aub.edu.lb

The stereochemistry of this compound can influence its reactivity in chemical reactions. Studies involving the reaction of trans- and cis-dypnone with organometallic reagents like phenylmagnesium bromide and phenyllithium (B1222949) have shown that the steric configuration affects the ratio of 1,4- and 1,2-addition products obtained. aub.edu.lb This highlights the importance of considering the stereochemistry of this compound in synthetic design. The stereochemistry of this compound isomers can be assigned by comparing their 1H NMR data. rsc.org

Significance of this compound as a Versatile Organic Intermediate in Synthetic Chemistry

This compound is a valuable and versatile intermediate in organic synthesis, serving as a building block for the construction of a wide array of organic compounds. aub.edu.lbfrinton.combegellhouse.com Its α,β-unsaturated ketone structure makes it susceptible to various reactions, including nucleophilic additions (both 1,2 and 1,4) and cycloadditions. aub.edu.lb

One significant application of this compound is its use in the synthesis of various symmetrical and asymmetrical 1,3,5-triarylbenzenes. frinton.com The rearrangement of dypnones to 1,3,5-triarylbenzenes has been described, involving proposed mechanisms like aldol-type self-condensation, intramolecular [2+2] cycloaddition, and retro-[2+2] cycloaddition. acs.org This rearrangement can occur under milder conditions compared to the direct cyclotrimerization of acetophenones. acs.org

This compound is also utilized in the production of other complex organic structures, such as pyrroles and pyrimidines. frinton.com Its reactivity with organometallic reagents has been studied, demonstrating its ability to form different adducts depending on the reagent and the stereochemistry of this compound. aub.edu.lbacs.org

The synthesis of this compound itself, primarily through the self-condensation of acetophenone, is a key process in its availability as a synthetic intermediate. google.comresearchgate.netsmolecule.com Various catalysts have been employed for this condensation, including traditional homogeneous catalysts like strong acids and bases, as well as more environmentally friendly heterogeneous catalysts and methods like microwave irradiation. google.combegellhouse.comresearchgate.netsmolecule.comorgsyn.orgscielo.org.arresearchgate.net The development of efficient and selective synthesis methods for this compound is crucial for its widespread use in downstream organic synthesis.

Beyond its role in synthesizing other organic molecules, this compound and its derivatives have been explored for potential applications in various fields, including as plasticizers, perfumery bases, and ultraviolet light filters in coatings. google.comfrinton.com

Here is a table summarizing some key synthetic applications:

ApplicationDescriptionSource
Synthesis of 1,3,5-triarylbenzenesThis compound can be rearranged to form substituted triarylbenzenes. frinton.comacs.org
Synthesis of Pyrroles and PyrimidinesThis compound serves as an intermediate in the formation of these heterocyclic compounds. frinton.com
Reactions with Organometallic ReagentsUndergoes 1,2- and 1,4-additions, leading to various adducts. aub.edu.lbacs.org
Formation of HydrazonesReacts with hydrazines to form stable hydrazones for further synthesis. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B8250878 Dypnone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELHVCQAULGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870560
Record name 1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-45-4
Record name 1,3-Diphenyl-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dypnone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYPNONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1835LFAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Dypnone

Historical Evolution of Dypnone Synthesis Routes

The synthesis of this compound has a history rooted in condensation reactions of acetophenone (B1666503), with early methods utilizing both acid and base catalysis.

Early Condensation Protocols of Acetophenone (e.g., Acid- and Base-Catalyzed Methods by Delacre, Kohler, Eijkman)

Early syntheses of this compound predominantly relied on the self-condensation of acetophenone. Delacre is credited with synthesizing this compound in 1890 by treating acetophenone with hydrogen chloride over two days. aub.edu.lb This method was subsequently improved by Kohler in 1904, who reduced the reaction time to twenty-four hours by employing glacial acetic acid as a catalyst. aub.edu.lb The modified Delacre synthesis remained a standard preparation method for three decades. aub.edu.lb

The first reported base-catalyzed synthesis of this compound was documented by Eijkman in 1904. aub.edu.lb His approach involved treating acetophenone with dialkyl malonate and sodium ethoxide in dry ether. aub.edu.lb While several products were isolated, this compound was formed through the self-condensation of acetophenone catalyzed by sodium ethoxide, with the dialkyl malonate not directly participating in the this compound formation. aub.edu.lb

Pioneering Non-Acetophenone Based Syntheses (e.g., from Chalcone (B49325) and Diazomethane)

While the self-condensation of acetophenone has been the primary route, a synthesis not involving acetophenone as a starting material was reported by Smith and Pings in 1937. aub.edu.lb This method involved treating chalcone with diazomethane (B1218177) in ether, which yielded a pyrazoline intermediate. aub.edu.lb Heating this pyrazoline subsequently transformed it into this compound. aub.edu.lb

Development of Catalytic Self-Condensation Approaches (e.g., Aluminum tert-Butoxide, Polyphosphoric Acid)

Further advancements in this compound synthesis involved the use of specific catalysts to promote the self-condensation of acetophenone. In 1938, Adkins and Cox condensed acetophenone using aluminum tert-butoxide as a condensing agent in dioxane. aub.edu.lb This synthesis was later modified by Wayne and Adkins in 1940, who changed the solvent to xylene. aub.edu.lb These modifications led to the publication of this synthesis in organic synthesis literature. aub.edu.lb

Another efficient and economical synthesis of this compound was reported by Bader in 1956, utilizing hot polyphosphoric acid in an inert solvent to condense acetophenone. aub.edu.lb Polyphosphoric acid is a component of diphosphoric acid and is known for its use as a cyclizing and acylating agent in organic synthesis. wikipedia.orgchembk.com

Contemporary and Optimized this compound Synthesis Strategies

Modern approaches to this compound synthesis focus on improving efficiency, selectivity, and environmental friendliness, often employing catalytic methods.

Catalytic Aldol (B89426) Condensation of Acetophenone to this compound

The formation of this compound from acetophenone is considered to proceed via an aldol condensation mechanism. aub.edu.lb Contemporary strategies often leverage catalytic systems to facilitate this reaction.

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability compared to homogeneous systems. Solid acid catalysts have shown promise in catalyzing the self-condensation of acetophenone to this compound.

Sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) are examples of solid acid catalysts that have been investigated for this reaction. scielo.org.arresearchgate.net H-beta zeolite is another solid acid catalyst that selectively catalyzes the condensation of acetophenone to this compound. scielo.org.arcore.ac.uk Studies have shown that sulfated zirconia and H-beta zeolite exhibit similar activity in the liquid phase self-condensation of acetophenone, with higher conversion rates compared to sulfated titania. researchgate.net The strong acid sites present in sulfated zirconia and H-beta zeolite are considered responsible for the reaction. researchgate.net

Research has demonstrated that sulfated metal oxides and acid zeolites catalyze the self-condensation of acetophenones towards α,β-unsaturated ketones. scielo.org.ar Sulfated zirconia, sulfated titania, and H-beta zeolite have been shown to selectively catalyze the condensation of acetophenone to this compound with yields up to 85% in solventless reaction media. scielo.org.arcore.ac.uk

Data from studies comparing the activity of various solid acid catalysts in the self-condensation of acetophenone highlight the effectiveness of these materials. For instance, in one study, sulfated zirconia exhibited high acetophenone conversion (40 wt.%) and high selectivity for this compound (86%) among various catalysts investigated. researchgate.net

The use of solid heteropoly acids as replacements for liquid acid catalysts represents a significant contribution to the development of environmentally benign technologies. scielo.org.arcore.ac.uk While research on the use of heteropoly acids specifically for the aldol condensation of acetophenone to this compound is noted as less prevalent in some literature, these materials are recognized as solid super-acids with activity often exceeding conventional organic and inorganic acids in liquid-phase reactions. scielo.org.arcore.ac.uk Their insolubility in many organic substances facilitates separation and reuse. scielo.org.arcore.ac.uk

Microwave irradiation in conjunction with solid acid catalysts has also been explored to enhance the self-condensation of acetophenone to this compound. ntnu.no This approach, conducted under solvent-free conditions, has shown increased reaction rates compared to conventional heating, indicating a synergistic effect between the microwave irradiation and the solid acid catalyst. ntnu.no Catalysts such as cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) have demonstrated high selectivity towards trans-dypnone (92%) and good reusability under microwave conditions. ntnu.no

Here is a summary of catalytic activity for the self-condensation of acetophenone over selected solid acid catalysts:

CatalystAcetophenone Conversion (%)This compound Selectivity (%)ConditionsSource
Sulfated Zirconia4086Liquid phase, 403-433 K researchgate.net
H-beta ZeoliteSimilar activity to SZHigh selectivityLiquid phase, 403-433 K researchgate.net
Sulfated TitaniaLower activity than SZ/H-beta-Liquid phase, 403-433 K researchgate.net
Cs-DTP/K-105692 (trans-dypnone)Solvent-free, Microwave, 413 K ntnu.no
SO₄²⁻/ZrO₂ (nano)--Solvent-free, Liquid phase batch reactor researchgate.net
Microwave-Assisted Synthetic Approaches for Enhanced Reaction Rates

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times and often increased reaction rates compared to conventional heating methods begellhouse.comchem-soc.sinih.gov. This technique has been successfully applied to the synthesis of this compound via the self-condensation of acetophenone.

Microwave irradiation can lead to rapid and efficient heating of the reaction mixture, driving the condensation reaction forward at a faster pace. Studies have shown a pronounced effect of microwave irradiation on the reaction rate of acetophenone self-condensation compared to conventional heating begellhouse.com. For instance, the solventless self-condensation of acetophenone using microwave irradiation over solid acid catalysts has been investigated begellhouse.com. Using a 20% (w/w) cesium (Cs)-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) as a catalyst under microwave irradiation at 413 K, conversion percentages of acetophenone reached 56% with a selectivity for trans-dypnone of 92% begellhouse.com. The catalyst demonstrated good reusability with only a marginal decrease in activity over multiple cycles begellhouse.com.

Another example highlights the advantage of microwave-assisted synthesis for this compound formation in a solvent-free system using nano-crystalline sulfated zirconia as a catalyst. This approach achieved excellent yields (99%) in a significantly shorter time (15 min) at a lower temperature (150 °C) compared to thermal heating researchgate.net.

These findings underscore the effectiveness of microwave irradiation in enhancing the reaction rates and efficiency of this compound synthesis.

This compound Formation within Complex Reaction Systems (e.g., as a Co-product in Metal Oxide Nanostructure Synthesis)

This compound can also be formed incidentally as a co-product within more complex reaction systems, particularly those involving aldol condensation mechanisms. One notable example from the search results is its formation during the synthesis of metal oxide nanostructures.

In a single-step, template-free method for synthesizing metal oxide nanostructures wrapped in mesoporous silica, acetophenone is used as a solvent and a reactant in a microwave-assisted reaction with metal precursors (e.g., alkoxides, chlorides) at elevated temperatures (e.g., 220 °C) mdpi.com. This process involves an aldol condensation mechanism where acetophenone undergoes self-condensation, leading to the formation of this compound as a co-product mdpi.com. Simultaneously, hydroxylated metal species are generated from the metal precursors, which then condense to form metal-oxygen-metal bonds and ultimately yield metal oxide nanoparticles mdpi.com. The Lewis acidity of the metal precursors is noted as catalyzing this reaction mdpi.com.

Analysis of the post-reaction mixture in such systems has confirmed the presence of this compound, alongside other products like ethanol (B145695), which can be a side-product from the reaction of silicon precursors with acetophenone mdpi.com. This highlights that this compound formation is not always the primary objective but can occur as a consequence of the reaction conditions and the presence of reactants capable of undergoing aldol condensation. This understanding is important when designing synthetic routes or analyzing the products of reactions where acetophenone is utilized as a solvent or reactant under conditions conducive to condensation.

Elucidation of Dypnone Reaction Mechanisms

Mechanistic Pathways of Dypnone Formation

This compound is typically synthesized through the self-condensation of acetophenone (B1666503). This process can be catalyzed by either acids or bases and proceeds through mechanisms involving reactive intermediates such as enols or enolates.

Acid-Catalyzed Condensation Mechanisms via Enol Intermediates

Under acidic conditions, the formation of this compound from acetophenone is understood to proceed via the enol form of acetophenone. The mechanism generally involves the acid-catalyzed tautomerization of acetophenone to its enol form. This enol then acts as a nucleophile, attacking the carbonyl carbon of another protonated acetophenone molecule. Subsequent elimination of water from the resulting aldol (B89426) adduct leads to the formation of the α,β-unsaturated ketone, this compound. This mechanistic pathway involving an enol intermediate was first proposed in the early 20th century. aub.edu.lb

Self-Condensation Processes Involving Aldol Reaction Sequences

The self-condensation of acetophenone to yield this compound is a classic example of an aldol condensation followed by dehydration. The process begins with the formation of a nucleophilic species from one molecule of acetophenone, which then attacks the carbonyl carbon of a second molecule. Under basic conditions, this involves the formation of an enolate ion via deprotonation of an α-hydrogen. The enolate attacks the carbonyl, forming a β-hydroxy ketone (an aldol adduct). Subsequent elimination of water from this aldol adduct, often facilitated by heat or catalyst, results in the formation of the conjugated enone, this compound. aub.edu.lbacs.orgwikipedia.orglibretexts.org Acidic conditions can also facilitate this process, as described above, proceeding through the enol intermediate which is the neutral tautomer of the enolate. aub.edu.lbchemistrysteps.com

Early syntheses of this compound from acetophenone utilized various conditions, including treatment with hydrogen chloride or glacial acetic acid. aub.edu.lb Base-catalyzed methods, such as using sodium ethoxide, were also reported to induce the self-condensation of acetophenone, leading to this compound formation. aub.edu.lb

Catalytic Roles of Brønsted and Lewis Acid Sites in this compound Synthesis

Both Brønsted and Lewis acids play significant roles in catalyzing the synthesis of this compound. Brønsted acids, as proton donors, can protonate the carbonyl oxygen of acetophenone, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the enol or enolate. libretexts.orgfiveable.me They also play a role in the tautomerization of the ketone to the enol. chemistrysteps.comlibretexts.org

Lewis acids, as electron pair acceptors, can coordinate with the oxygen atom of the carbonyl group. libretexts.org This coordination also enhances the electrophilic character of the carbonyl carbon, promoting the aldol addition step. libretexts.org Furthermore, Lewis acids can assist in the dehydration of the aldol adduct by coordinating to the hydroxyl group, making it a better leaving group. libretexts.org

Research has explored the use of various acid catalysts for this compound synthesis. For instance, aluminum chloride has been shown to be effective in promoting the condensation of acetophenone to this compound. aub.edu.lb Solid acid catalysts, such as sulfated zirconia, have also been investigated for the solvent-free self-condensation of acetophenone, demonstrating the catalytic activity of acid sites in this reaction. researchgate.netresearchgate.net Studies on other reactions have indicated that the synergistic presence of both Brønsted and Lewis acidity can be particularly beneficial for achieving high reaction rates. scielo.org.za

Addition Reactions of this compound

As an α,β-unsaturated ketone, this compound is susceptible to nucleophilic addition reactions. These additions can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated double bond (1,4-addition or conjugate addition). aub.edu.lblibretexts.orglibretexts.org

Conjugate (1,4) vs. Carbonyl (1,2) Additions of this compound to Organometallic Reagents

The reaction of this compound with organometallic reagents can result in either 1,2- or 1,4-addition products, depending on the nature of the organometallic reagent and the reaction conditions. aub.edu.lblibretexts.orglibretexts.org

1,2-addition involves the nucleophilic attack of the organometallic reagent directly at the carbonyl carbon, similar to the reaction with simple ketones. This typically leads to the formation of an alkoxide intermediate, which upon workup, yields a tertiary alcohol.

1,4-addition, or conjugate addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. This results in the formation of an enolate intermediate, which is then protonated during workup to yield a saturated ketone. libretexts.orglibretexts.org

The competition between these two pathways is influenced by factors such as the hard-soft nature of the nucleophile and the reaction conditions. Strong, highly reactive organometallic reagents like phenyllithium (B1222949) tend to favor 1,2-addition (carbonyl addition), which is often under kinetic control. aub.edu.lblibretexts.orglibretexts.org Less reactive, "softer" organometallic reagents, such as Gilman reagents (organocuprates), are known to favor 1,4-addition (conjugate addition). libretexts.orglibretexts.orgmasterorganicchemistry.com Grignard reagents can exhibit intermediate behavior, sometimes yielding a mixture of 1,2- and 1,4-addition products. aub.edu.lb

Studies on the reaction of this compound with phenylmagnesium bromide (a Grignard reagent) have shown the formation of both 1,4- and 1,2-adducts. aub.edu.lb The reaction with phenyllithium has been reported to predominantly yield products derived from 1,2-addition. aub.edu.lb

Regioselectivity and Stereochemical Control in this compound Addition Reactions

Regioselectivity in the addition reactions of this compound refers to the preference for attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). As discussed, this is significantly influenced by the nature of the organometallic reagent. aub.edu.lblibretexts.orglibretexts.orgmasterorganicchemistry.com

Stereochemical control in these addition reactions becomes relevant when new stereogenic centers are formed in the product. This compound itself can exist as cis and trans isomers due to the double bond. aub.edu.lb The stereochemical outcome of the addition can be influenced by the configuration of the this compound isomer and the reaction conditions. aub.edu.lb

For instance, the reaction of both trans- and cis-dypnone with phenylmagnesium bromide has been studied, and the relative yields of the 1,4- and 1,2-adducts were found to be influenced by the steric configuration of the this compound molecule. aub.edu.lb The stereochemistry of addition reactions to alkenes, in general, can be syn or anti, depending on the mechanism and the nature of the intermediates involved. masterorganicchemistry.comchemistrysteps.comlasalle.edu While the provided search results specifically mention the influence of this compound's cis and trans configurations on the regioselectivity (1,2 vs 1,4), they also touch upon the resulting adducts and their structures, implying stereochemical considerations in the products, such as the formation of specific isomers like 1,1,3-triphenylbut-2-ene-1-ol or β,β-diphenylbutyrophenone. aub.edu.lb Achieving stereochemical control in conjugate additions to α,β-unsaturated carbonyls is an active area of research in organic synthesis. acs.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound95329 nih.govuni.lu
Acetophenone7410 nih.govwikipedia.orgbmrb.iothegoodscentscompany.com
Phenyllithium70000 aub.edu.lb
Phenylmagnesium bromide66223 aub.edu.lb
β,β-diphenylbutyrophenone108841 aub.edu.lb
1,1,3-triphenyl-1,3-butadiene5356643 aub.edu.lb
1,1,3-triphenylbut-2-ene-1-ol134539 aub.edu.lb

Data Table: Addition of Organometallic Reagents to this compound (Illustrative based on search results)

Organometallic ReagentThis compound IsomerPredominant Addition TypeKey Product(s) (Illustrative)
Phenylmagnesium bromideTrans1,4 and 1,2β,β-diphenylbutyrophenone (1,4), 1,1,3-triphenylbut-2-ene-1-ol (1,2) aub.edu.lb
Phenylmagnesium bromideCis1,4 and 1,2β,β-diphenylbutyrophenone (1,4), 1,1,3-triphenylbut-2-ene-1-ol (1,2) aub.edu.lb
PhenyllithiumTrans or Cis1,21,1,3-triphenylbut-2-ene-1-ol (forms 1,1,3-triphenyl-1,3-butadiene upon dehydration) aub.edu.lb

Note: This table is illustrative and based on the interpretations of the provided search snippets. The exact ratios of 1,2 vs. 1,4 addition products can vary depending on specific reaction conditions not fully detailed in the snippets.

Enolate Additions of this compound under Mechanochemical Conditions

Enolate chemistry is a fundamental aspect of organic synthesis, involving the formation of enolates from carbonyl compounds and their subsequent reactions with electrophiles wikipedia.orgteachthemechanism.com. While enolate additions are well-established in solution-based chemistry, their behavior under solvent-free mechanochemical conditions has been less explored researchgate.netmdpi.com. Mechanochemistry, which utilizes mechanical force to induce chemical transformations, offers a distinct environment compared to traditional solution-based reactions researchgate.net.

Studies investigating enolate additions under mechanochemical conditions have shown that different products can be obtained compared to solution-phase reactions researchgate.net. For instance, the base-catalyzed aldol condensation of acetophenone in solution typically yields 3-hydroxy-1,3-diphenylbutan-1-one (B15489188) and this compound. However, under ball milling conditions, 1,5-pentadione has been reported as the major product researchgate.net. This suggests that mechanochemical activation can alter the reaction pathway and selectivity.

One of the challenges in mechanochemical enolate additions is the potential for rapid aldol condensation side reactions mdpi.com. To mitigate this, conducting the reactions in a one-step process rather than the traditional two-step solution-based approach has been found beneficial mdpi.com. The use of bulky bases can also help to limit competitive reactions mdpi.com. Mechanochemical conditions have shown particular utility for the formation of sterically hindered products, such as 1,3,3,3-tetraphenyl-2,2-dimethyl-1-propanone, which were not observed under traditional solution conditions mdpi.com.

The reactivity of enolates under solvent-free mechanochemical conditions is influenced by factors such as base strength and the nature of the electrophile mdpi.com. While stronger bases generally lead to higher yields in solution, this correlation may not always hold true under mechanochemical conditions mdpi.com. The addition of additives can also impact enolate reactivity wikipedia.org.

Rearrangement Chemistry Involving this compound Scaffolds

This compound scaffolds are known to undergo various rearrangement reactions, leading to the formation of different cyclic and aromatic structures.

Cyclization and Aromatization Pathways of Dypnones to 1,3,5-Triarylbenzenes

Dypnones can be rearranged to form 1,3,5-triarylbenzenes acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This transformation is noteworthy as 1,3,5-triarylbenzenes are valuable building blocks with applications in materials science, including fluorescent sensors and organic light-emitting diodes (OLEDs) researchgate.netresearchgate.net.

This rearrangement typically occurs under acidic conditions and has been reported to proceed smoothly under milder conditions compared to the direct cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. For example, while the cyclotrimerization of acetophenones may require temperatures of 130–148 °C, the rearrangement of dypnones can occur at around 80 °C in the presence of a catalyst like p-toluenesulfonic acid (TsOH) acs.orgresearchgate.netresearchgate.netnih.gov.

The formation of dypnones themselves can occur as a stepwise process during the self-condensation of acetophenones under mild conditions, particularly when bulky or electron-withdrawing substituents are present on the acetophenone researchgate.net. These this compound intermediates can then undergo further cyclization and aromatization to yield the 1,3,5-triarylbenzenes researchgate.net.

Proposed Mechanism for this compound Rearrangement (Aldol-type Self-condensation, Cycloaddition, Retro-Cycloaddition)

A proposed mechanism for the rearrangement of dypnones to 1,3,5-triarylbenzenes involves a sequence of steps: an aldol-type self-condensation of this compound, followed by an intramolecular [2 + 2] cycloaddition, and finally a retro-[2 + 2] cycloaddition acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net.

The initial step involves the aldol-type self-condensation of two molecules of this compound. This is followed by an intramolecular [2 + 2] cycloaddition reaction, forming a strained cyclic intermediate. The final step is a retro-[2 + 2] cycloaddition, which leads to the expulsion of a small molecule and the formation of the thermodynamically stable 1,3,5-triarylbenzene ring system acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This proposed mechanism highlights the intricate molecular rearrangements involved in this transformation.

Pyrolytic Transformations of this compound Derivatives (e.g., Tosylhydrazones)

Pyrolysis, the thermal decomposition of materials at elevated temperatures, can lead to various transformations of organic compounds, including this compound derivatives. The pyrolytic behavior of tosylhydrazones, a class of compounds derived from aldehydes or ketones, has been studied scribd.comarchive.orgacs.org.

The base-induced pyrolysis of tosylhydrazones of ketones like mesityl oxide and this compound has been reported acs.orgntu.edu.sgamanote.com. These reactions can proceed via the intermediacy of vinyldiazomethane species, which can undergo subsequent reactions, such as 1,5-dipolar cyclizations scribd.com. For example, the pyrolysis of this compound tosylhydrazone in the presence of a base like sodium hydride or n-butyllithium has been shown to furnish products resulting from the 1,5-dipolar cyclization of the intermediate vinyldiazomethane, such as 3,5-diphenyl-5-methylpyrazolenine scribd.com.

These pyrolytic transformations demonstrate that this compound derivatives can serve as precursors for the generation of reactive intermediates, which then undergo cyclization or other reactions to form new cyclic structures scribd.com.

Theoretical and Computational Investigations of this compound Reaction Mechanisms

Theoretical and computational methods, such as molecular orbital (MO) studies, play a crucial role in understanding the intricacies of reaction mechanisms, providing insights into transition states, energy profiles, and the factors governing reactivity and selectivity sciforum.netopenstax.org.

Molecular Orbital (MO) Studies on Gas-Phase Reactions of this compound Oxide with Nucleophiles

Molecular orbital studies have been employed to investigate the gas-phase reaction mechanisms of epoxide derivatives, including this compound oxide (1,3-diphenyl-2-butene-1-one oxide), with nucleophiles such as the chloride ion koreascience.krlookchemmall.com.

Studies using computational methods like MNDO have examined the gas-phase reaction mechanism of a model compound for this compound oxide with the chloride ion koreascience.krlookchemmall.com. These studies aimed to understand the migratory propensity of substituents during the ring-opening reaction of the epoxide lookchemmall.com. Optimized geometries and heats of formation for probable concerted pathways, such as formyl and hydride migration, have been determined, and their activation energies calculated koreascience.krlookchemmall.com.

MO results have indicated that while formyl migration might be thermodynamically more favorable, hydride migration can be kinetically predominant in the gas phase reaction of the model this compound oxide with the chloride ion koreascience.krlookchemmall.com. This finding was contrary to established migratory preferences and suggested that the chloride ion might catalyze the hydride migration by reducing the ability of the carbonyl π bond to participate lookchemmall.com. These computational investigations provide valuable theoretical support for understanding the factors that influence the reaction pathways of this compound oxide with nucleophiles lookchemmall.comkyoto-u.ac.jp.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound95329 nih.govuni.lu
1,3,5-Triarylbenzenes11930 (for 1,3,5-Triphenylbenzene) nih.gov
Tosylhydrazones274531 (for Benzophenone p-toluenesulfonylhydrazone) fishersci.ca, 5397192 (for Benzaldehyde p-Toluenesulfonylhydrazone) fishersci.canih.gov, 5391368 (for Acetophenone tosylhydrazone) nih.gov
This compound oxide578533 chem960.com
Acetophenone177
3-hydroxy-1,3-diphenylbutan-1-one77047
1,5-pentadione8414
p-toluenesulfonic acid6096
Mesityl oxide8896
Sodium hydride24852
n-butyllithium11173
3,5-diphenyl-5-methylpyrazolenineNot found
Chloride ion313

Interactive Data Tables

Based on the text, specific quantitative data points suitable for interactive tables are limited. However, we can present some comparative information regarding the rearrangement of dypnones versus acetophenone cyclotrimerization conditions.

ReactionCatalystTemperature (°C)
This compound rearrangement to 1,3,5-triarylbenzenesTsOH (10 mol %)80 acs.orgresearchgate.netresearchgate.netnih.gov
Acetophenone cyclotrimerization to 1,3,5-triarylbenzenesTsOH (10 mol %)130–148 acs.orgresearchgate.netresearchgate.netnih.gov

This table highlights the milder temperature conditions observed for the this compound rearrangement compared to the direct cyclotrimerization of acetophenones.

This article provides a focused overview of specific reaction mechanisms involving the chemical compound this compound, based on a provided outline.

Enolate Additions of this compound under Mechanochemical Conditions

Enolate chemistry, a cornerstone of organic synthesis in solution, exhibits unique characteristics when conducted under solvent-free mechanochemical conditions wikipedia.orgteachthemechanism.comresearchgate.netmdpi.com. Mechanochemistry, which utilizes mechanical force, offers an alternative reaction environment that can lead to different outcomes compared to traditional solution-based methods researchgate.net.

Investigations into the enolate additions of compounds like acetophenone, a precursor to this compound, under mechanochemical conditions have revealed divergences in product formation. While the base-catalyzed aldol condensation of acetophenone in solution typically yields 3-hydroxy-1,3-diphenylbutan-1-one and this compound, ball milling can result in 1,5-pentadione as the major product researchgate.net. This indicates the potential for mechanochemical activation to influence reaction pathways and selectivity researchgate.net.

A key consideration in mechanochemical enolate additions is the potential for rapid competitive aldol condensation reactions mdpi.com. To address this, performing the reactions in a single step, as opposed to the conventional two-step solution process, has proven beneficial mdpi.com. The application of bulky bases can also help minimize undesired side reactions mdpi.com. Mechanochemical conditions have demonstrated particular efficacy in synthesizing sterically hindered products, such as 1,3,3,3-tetraphenyl-2,2-dimethyl-1-propanone, which were not observed under standard solution conditions mdpi.com.

The reactivity of enolates in solvent-free mechanochemical environments is influenced by factors including the strength of the base and the nature of the electrophile mdpi.com. Unlike in solution, where stronger bases often correlate with higher yields, this relationship may not consistently apply under mechanochemical conditions mdpi.com. The presence of additives can also play a role in modulating enolate reactivity wikipedia.org.

Rearrangement Chemistry Involving this compound Scaffolds

This compound scaffolds are known participants in various rearrangement reactions, leading to the formation of diverse cyclic and aromatic structures.

Cyclization and Aromatization Pathways of Dypnones to 1,3,5-Triarylbenzenes

Dypnones can undergo rearrangement to yield 1,3,5-triarylbenzenes acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. These 1,3,5-triarylbenzenes are valuable compounds with applications in materials science, including their use in fluorescent sensors and organic light-emitting diodes (OLEDs) researchgate.netresearchgate.net.

This rearrangement typically occurs under acidic conditions and has been reported to proceed efficiently under milder conditions when compared to the direct cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. For instance, the cyclotrimerization of acetophenones may require temperatures between 130 and 148 °C, whereas the rearrangement of dypnones can be achieved at approximately 80 °C using a catalyst such as p-toluenesulfonic acid (TsOH) acs.orgresearchgate.netresearchgate.netnih.gov.

The formation of dypnones can occur as an intermediate step during the self-condensation of acetophenones under mild reaction conditions, especially in the presence of bulky or electron-withdrawing substituents on the acetophenone molecule researchgate.net. These this compound intermediates can then undergo subsequent cyclization and aromatization to form the 1,3,5-triarylbenzene ring system researchgate.net.

Proposed Mechanism for this compound Rearrangement (Aldol-type Self-condensation, Cycloaddition, Retro-Cycloaddition)

A proposed mechanism for the rearrangement of dypnones into 1,3,5-triarylbenzenes involves a sequence initiated by an aldol-type self-condensation of this compound acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This is followed by an intramolecular [2 + 2] cycloaddition, which generates a strained cyclic intermediate acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. The final step is a retro-[2 + 2] cycloaddition, leading to the expulsion of a small molecule and the formation of the stable 1,3,5-triarylbenzene aromatic system acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This proposed mechanism illustrates the complex molecular transformations involved in this rearrangement.

Pyrolytic Transformations of this compound Derivatives (e.g., Tosylhydrazones)

Pyrolysis, the thermal decomposition of substances at elevated temperatures, can induce various transformations in organic compounds, including derivatives of this compound. The pyrolytic behavior of tosylhydrazones, compounds derived from aldehydes or ketones, has been a subject of study scribd.comarchive.orgacs.org.

The base-induced pyrolysis of tosylhydrazones derived from ketones such as mesityl oxide and this compound has been reported acs.orgntu.edu.sgamanote.com. These reactions can proceed through the formation of transient vinyldiazomethane species, which can subsequently undergo reactions such as 1,5-dipolar cyclizations scribd.com. For example, the pyrolysis of this compound tosylhydrazone in the presence of a base like sodium hydride or n-butyllithium has been shown to yield products resulting from the 1,5-dipolar cyclization of the intermediate vinyldiazomethane, such as 3,5-diphenyl-5-methylpyrazolenine scribd.com.

These pyrolytic transformations highlight the role of this compound derivatives as precursors for generating reactive intermediates that undergo cyclization and other reactions to form new cyclic structures scribd.com.

Theoretical and Computational Investigations of this compound Reaction Mechanisms

Theoretical and computational methods, particularly molecular orbital (MO) studies, are essential tools for gaining a deeper understanding of reaction mechanisms, providing insights into transition states, energy profiles, and the factors governing reactivity and selectivity sciforum.netopenstax.org.

Molecular Orbital (MO) Studies on Gas-Phase Reactions of this compound Oxide with Nucleophiles

Molecular orbital studies have been applied to investigate the gas-phase reaction mechanisms of epoxide derivatives, including this compound oxide (1,3-diphenyl-2-butene-1-one oxide), when reacting with nucleophiles such as the chloride ion koreascience.krlookchemmall.com.

Computational studies, utilizing methods like MNDO, have examined the gas-phase reaction mechanism between a model compound representing this compound oxide and the chloride ion koreascience.krlookchemmall.com. These investigations aimed to elucidate the migratory preferences of substituents during the epoxide ring-opening reaction lookchemmall.com. Optimized geometries and heats of formation for plausible concerted pathways, including formyl and hydride migration, have been determined, along with their corresponding activation energies koreascience.krlookchemmall.com.

The MO results suggested that while formyl migration might be thermodynamically favored, hydride migration could be kinetically predominant in the gas-phase reaction of the model this compound oxide with the chloride ion koreascience.krlookchemmall.com. This observation deviated from previously established migratory preferences and indicated that the chloride ion might catalyze the hydride migration by diminishing the capacity of the carbonyl π bond to participate lookchemmall.com. These computational studies offer valuable theoretical support for comprehending the factors that influence the reaction pathways of this compound oxide when interacting with nucleophiles lookchemmall.comkyoto-u.ac.jp.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound95329 nih.govuni.lu
1,3,5-Triarylbenzenes11930 (for 1,3,5-Triphenylbenzene) nih.gov
Tosylhydrazones274531 (for Benzophenone p-toluenesulfonylhydrazone) fishersci.ca, 5397192 (for Benzaldehyde p-Toluenesulfonylhydrazone) fishersci.canih.gov, 5391368 (for Acetophenone tosylhydrazone) nih.gov
This compound oxide578533 chem960.com
Acetophenone177
3-hydroxy-1,3-diphenylbutan-1-one77047
1,5-pentadione8414
p-toluenesulfonic acid6096
Mesityl oxide8896
Sodium hydride24852
n-butyllithium11173
3,5-diphenyl-5-methylpyrazolenineNot found
Chloride ion313

Interactive Data Tables

Based on the available information, a comparative table illustrating the reaction conditions for the rearrangement of dypnones versus the cyclotrimerization of acetophenones is presented below.

ReactionCatalystTemperature (°C)
This compound rearrangement to 1,3,5-triarylbenzenesTsOH (10 mol %)80 acs.orgresearchgate.netresearchgate.netnih.gov
Acetophenone cyclotrimerization to 1,3,5-triarylbenzenesTsOH (10 mol %)130–148 acs.orgresearchgate.netresearchgate.netnih.gov

Computational Modeling of Reaction Pathways, Transition States, and Activation Energies

Computational modeling, particularly using methods like Density Functional Theory (DFT), plays a vital role in understanding the intricate details of chemical reactions involving compounds like this compound. These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of activation energies, providing insights into reaction feasibility and selectivity.

The identification of reaction pathways is essential for the mechanistic analysis of catalytic reactions and the design of catalytic materials. nih.gov Ab initio calculations are a crucial tool for this purpose. nih.gov Due to significant advancements in computational algorithms and computer performance, reaction heats and activation energies of elementary reactions can now be predicted by ab initio calculations. nih.gov

The transition state represents the highest energy configuration along a reaction pathway, and the activated complex forms at this point with partial bond formation or breaking. fiveable.me The reaction coordinate maps the progress of a chemical reaction from reactants to products. fiveable.me Potential energy surfaces visualize energy changes during a reaction in multidimensional space, with saddle points corresponding to transition states. fiveable.me

Activation energy defines the minimum energy required for a reaction to occur. fiveable.me The Arrhenius equation relates the rate constant to activation energy and temperature, while collision theory explains the temperature dependence of reaction rates. fiveable.me Catalysts lower activation energy by providing alternative reaction pathways. fiveable.me

Computational studies can examine possible mechanisms for reactions. researchgate.net For instance, DFT calculations have been used to investigate metal-mediated mechanisms. researchgate.net These calculations can predict reaction steps and intermediates. researchgate.net The energy differences between diastereomeric transition states can be calculated, which can be in excellent agreement with experimentally observed selectivity. msu.edu Factors such as gauche interactions can make a transition state energetically more demanding. msu.edu

Automated methods exist for mapping surface reaction pathways, even without experimental data and with minimal human intervention. nih.gov These methods can involve applying bias potentials to enable statistical samplings of surface reactions within the timescale of ab initio molecular dynamics simulations. nih.gov Elementary reactions can be extracted automatically, and the data can be converted to directed graph data to map reaction pathways using network analysis tools. nih.gov

Computational methods can also be used to estimate the energy barriers of individual reactions in reaction networks, facilitating kinetically informed pathway investigations on large networks. arxiv.org

Application of Machine Learning in Predicting this compound Reaction Mechanisms

Machine learning (ML) is increasingly being applied to predict chemical reaction outcomes and mechanisms. This approach complements traditional chemical intuition and computational methods, potentially reducing the need for extensive experimental screening. arxiv.org

Predicting the outcome of a chemical reaction using efficient computational models can be used to develop high-throughput screening techniques. arxiv.org ML methods have been supporting conventional structure-activity relationships used to advance the understanding of chemical reactions. arxiv.org

ML models can be developed to map reactants to products using a chemical space representation. arxiv.org This involves predicting a chemical space value for the products and then matching this value to a molecular structure chosen from a database. arxiv.org Such databases can be developed by applying a set of possible reaction outcomes using known reaction mechanisms. arxiv.org

Machine learning models designed for predicting organic reaction mechanisms include Weisfeiler-Lehman Difference Network (WLDN), Transformer, and Graph2SMILES. github.com Datasets for training these models can be generated from existing datasets of mechanistic pathways for a wide range of chemical reactions. github.com

The resource-intensive nature of quantum mechanical (QM) computations and the scarcity of mechanism-based datasets have motivated the development of reliable ML models for predicting mechanisms. arxiv.org Comprehensive datasets with distinct classes representing uniquely characterized elementary steps can be created for training ML models. arxiv.org Interpretable attention-based Graph Neural Networks (GNNs) can achieve high accuracy in reaction step classification and the prediction of reactive atoms in each step. arxiv.org This allows for accurate prediction of both individual events and the entire chemical reaction mechanism. arxiv.org

ML approaches can involve describing single mechanistic reactions as concerted electron movements from an electron orbital source to an electron orbital sink. nips.ccneurips.cc Datasets can be derived from expert systems, consisting of productive and non-productive mechanistic steps. nips.ccneurips.cc Identifying productive mechanistic steps can be posed as a ranking problem, where potential orbital interactions are ranked such that the top-ranked interactions yield the major products. nips.ccneurips.cc A two-stage approach can be used, involving training atom-level reactivity filters to prune non-productive reactions and then training an ensemble of ranking models on pairs of interacting orbitals to learn a relative productivity function. nips.ccneurips.cc This approach can allow for multi-step reaction prediction and can be generalizable to reactants and conditions not explicitly handled by rule-based systems. nips.ccneurips.cc

Reaction prediction is considered a largely untapped area for machine learning approaches, with potential for improvements in capturing a broader range of chemistry and the curation of larger mechanistically defined datasets. neurips.cc

Catalysis in Dypnone Chemistry

Heterogeneous Catalyst Systems for Dypnone Synthesis and Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in chemical processes, with over 80% of chemical production assisted by them. baranlab.org Their unique reactivity stems from factors such as robustness, particle size, support material, and the distribution of active sites. baranlab.org In this compound chemistry, various solid acid catalysts have been explored for the self-condensation of acetophenone (B1666503).

Design and Performance of Metal Oxides and Modified Metal Oxides (e.g., Sulfated Zirconia, Sulfated Titania)

Metal oxides and their modified forms, particularly sulfated metal oxides, have shown promise as heterogeneous catalysts for this compound synthesis. Sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) are recognized as solid superacid catalysts due to their strong acidity, which is enhanced by the presence of sulfate (B86663) groups coordinated to the metal ions. mrs-k.or.kr This sulfation process can create Brønsted acid sites, increasing the catalyst's acidity and catalytic activity. mrs-k.or.kr

Nano-crystalline sulfated zirconia catalysts, prepared by methods such as the two-step sol-gel method, have been investigated for the solvent-free self-condensation of acetophenone. researchgate.net The catalytic activity of sulfated zirconia is influenced by factors such as calcination temperature, which affects the structural, textural, and surface acidity properties of the catalyst. researchgate.net For instance, a sulfated zirconia catalyst calcined at 650 °C demonstrated a this compound selectivity of 92% with 68.2% acetophenone conversion after 7 hours at 170 °C in a solvent-free system. researchgate.net

Sulfated titania has also been explored as a heterogeneous acid catalyst for this compound synthesis. researchgate.net Both sulfated zirconia and sulfated titania have been shown to catalyze the self-condensation of acetophenone in solventless reaction media, achieving this compound selectivity up to 85%. scielo.org.arcore.ac.uk Studies comparing sulfated zirconia, sulfated titania, and H-beta zeolite found that sulfated zirconia and H-beta exhibited similar activity, which was higher than that of sulfated titania in terms of acetophenone conversion rate. researchgate.netscribd.com

Exploration of Zeolites and Mesoporous Materials (e.g., H-beta, MCM-41)

Zeolites and mesoporous materials, known for their well-defined porous structures and acidity, have been investigated for their catalytic activity in this compound synthesis. Zeolites are important heterogeneous catalysts in chemical industries due to their molecular-scale size/shape-selectivity and acidity. mdpi.com

H-beta zeolite has been identified as an effective catalyst for the self-condensation of acetophenone to this compound. researchgate.netscielo.org.arcore.ac.uk In comparative studies, H-beta zeolite showed similar activity to sulfated zirconia for acetophenone conversion. researchgate.netscribd.com The acidity of zeolites, particularly the presence of strong acid sites, is crucial for this reaction. researchgate.net

Mesoporous materials like MCM-41, especially in their modified forms such as sulfated Al-MCM-41, have also been explored. capes.gov.br The synthesis of sulfated Al-MCM-41 involves impregnating Al-MCM-41 with sulfuric acid. researchgate.net Characterization studies confirm the retention of the MCM-41 structure after sulfation, although with changes in surface area, pore diameter, and pore volume. researchgate.net While the search results mention the synthesis and characterization of SO₄²⁻/Al-MCM-41 and its use in the synthesis of this compound, specific detailed performance data (conversion, selectivity) for this compound synthesis over SO₄²⁻/Al-MCM-41 in the provided snippets are limited, beyond its mention as a catalyst for the self-condensation of acetophenones towards α,β-unsaturated ketones. researchgate.netscielo.org.ar

Application of Heteropoly Acids and Their Supported Analogues (e.g., Wells-Dawson Acid, Cs-DTP/K-10 Clay)

Heteropoly acids (HPAs), particularly those of the Keggin and Wells-Dawson types, are strong solid superacids that have shown potential as catalysts. scielo.org.arcore.ac.uk Their strong acidity and ability to catalyze reactions in the liquid phase make them attractive alternatives to conventional liquid acids. scielo.org.arcore.ac.uk

Wells-Dawson type heteropoly acids, such as fosfotungstic Wells-Dawson acid (H₆P₂W₁₈O₆₂·xH₂O), have been studied for their activity in condensation reactions. scielo.org.arcore.ac.ukresearchgate.net While bulk HPAs can be highly active, their solubility in certain reaction media can make separation and reuse challenging. scielo.org.arcore.ac.uk

Supporting HPAs on solid materials addresses the separation issue and can enhance their catalytic properties by increasing surface area. conicet.gov.ar Cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) has been identified as a highly active, stable, and reusable catalyst for the self-condensation of acetophenone under microwave irradiation. researchgate.netntnu.no This supported heteropoly acid catalyst showed high selectivity towards trans-dypnone, achieving 92% selectivity with 56% acetophenone conversion at 413 K using a catalyst loading of 0.10 g/cm³. researchgate.net The use of K-10 clay as a support, particularly amine-functionalized K10 montmorillonite, can also contribute acid-base properties to the catalytic system. rsc.org

Structure-Activity Relationships and Surface Acidity of this compound Catalysts

The catalytic activity and selectivity of solid acid catalysts in this compound synthesis are closely linked to their structural properties and surface acidity. The concept of Structure-Activity Relationship (SAR) in catalysis focuses on understanding how the structural properties of a catalyst influence its performance. catalysis.blog

For sulfated zirconia, the surface acidity, along with structural and textural features, significantly influences its catalytic activity in the self-condensation of acetophenone. researchgate.net The acidity in sulfated zirconia is attributed to the presence of sulfate groups, and a higher sulfur content generally correlates with higher acidity. researchgate.net The calcination temperature during catalyst preparation affects both the acidity and the structural features, impacting conversion but not necessarily this compound selectivity. researchgate.net

The strength and number of acid sites on the catalyst surface are critical factors. For instance, both sulfated zirconia and H-beta zeolite, which exhibit high activity in this compound synthesis, are highly acidic and possess strong acid sites as evidenced by techniques like ammonia (B1221849) temperature-programmed desorption (TPD-NH₃). researchgate.net The presence of strong acid sites is considered responsible for driving the reaction. researchgate.net

Studies on other catalytic systems, such as metal-oxide semiconductors, also highlight the importance of surface acidity and its synergistic effect with other catalytic components. mdpi.com Techniques like FTIR pyridine (B92270) adsorption and TPD-NH₃ are commonly used to characterize the acidity of solid catalysts. researchgate.netresearchgate.net

Synergistic Catalytic Approaches in this compound Chemistry (e.g., Microwave-Assisted Solid Acid Catalysis)

Synergistic catalysis involves the cooperation of two or more distinct catalytic cycles or activation methods to achieve a chemical transformation that is more efficient or otherwise unattainable with individual components. princeton.edursc.org In this compound chemistry, the combination of solid acid catalysis with microwave irradiation is a notable example of a synergistic approach. ntnu.noacs.orgrsc.org

Microwave-assisted solid acid catalysis for the solventless self-condensation of acetophenone offers significant advantages. ntnu.no Microwave irradiation can enhance reaction rates due to efficient energy transfer and localized heating, leading to significantly reduced reaction times compared to conventional heating methods. ntnu.no This synergistic effect can also minimize side reactions and improve yields. ntnu.no

The use of catalysts like Cs-DTP/K-10 clay in combination with microwave irradiation has proven highly effective for this compound synthesis. researchgate.netntnu.no This approach allows for solventless conditions, aligning with green chemistry principles. ntnu.no The enhanced reaction rate and high selectivity observed under microwave irradiation highlight the synergistic interaction between the microwave energy and the solid acid catalyst. researchgate.netntnu.no

Catalyst Reusability, Stability, and Green Chemistry Considerations in this compound Production

A key advantage of heterogeneous catalysis is the potential for catalyst recovery and reuse, which is crucial for economic viability and reducing environmental impact in chemical production. scirp.orgmdpi.comiitm.ac.in Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The development of reusable and stable catalysts for this compound synthesis is a significant step towards greener production methods.

Many heterogeneous catalysts explored for this compound synthesis, including sulfated zirconia and supported heteropoly acids, have demonstrated reusability. Nano-crystalline sulfated zirconia has been reported to be reused for multiple cycles with only a marginal decrease in acetophenone conversion and no significant loss in this compound selectivity. researchgate.netresearchgate.net Similarly, the Cs-DTP/K-10 catalyst used in microwave-assisted synthesis has been shown to be recyclable multiple times with minimal loss of activity. researchgate.netntnu.no

Catalyst stability under reaction conditions is essential for long-term performance and reusability. Factors such as leaching of active components can lead to catalyst deactivation. scirp.org The design of supported catalysts aims to minimize leaching and maintain activity over multiple cycles. scirp.org

The shift from conventional homogeneous catalysts to heterogeneous solid acids in this compound synthesis aligns well with green chemistry principles by avoiding corrosive liquid acids and organic solvents, simplifying product separation, and reducing waste generation. scielo.org.arcore.ac.ukntnu.no Solvent-free reaction conditions, often achievable with solid catalysts and microwave assistance, further contribute to the environmental friendliness of the process. researchgate.netntnu.no The ability to reuse the catalyst multiple times reduces the need for fresh catalyst synthesis, minimizing resource consumption and waste.

Advanced Spectroscopic and Analytical Characterization of Dypnone and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Assignment

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and gaining insights into its molecular structure through the analysis of molecular vibrations. utdallas.edu

In the IR spectrum of Dypnone, characteristic absorption bands are expected for the key functional groups. The carbonyl group (C=O) of the α,β-unsaturated ketone is a strong chromophore and typically exhibits a stretching vibration in the region of 1650-1700 cm⁻¹. utdallas.edu The presence of conjugation with the double bond and the phenyl ring influences the exact position of this band. The C=C double bond stretching vibration is also expected, usually in the 1600-1650 cm⁻¹ range, and its intensity can be affected by conjugation and symmetry. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl group) are observed below 3000 cm⁻¹. utdallas.edu C-C stretching vibrations within the phenyl rings contribute to characteristic patterns in the fingerprint region (below 1500 cm⁻¹). utdallas.edu

Raman spectroscopy complements IR spectroscopy by probing molecular vibrations that involve changes in polarizability. For this compound, the C=C and C=O stretching vibrations, being highly polarizable bonds, are expected to give strong signals in the Raman spectrum. Vibrations of the aromatic rings will also be prominent.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis and K-Band Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. hptuexamhelper.in This technique is particularly useful for molecules containing conjugated systems, such as this compound. hptuexamhelper.in

This compound contains a conjugated system involving the phenyl rings, the carbon-carbon double bond, and the carbonyl group. This extended conjugation allows for π to π* electronic transitions that absorb UV light. libretexts.org The absorption band associated with the π to π* transition in conjugated enones is often referred to as the K-band (conjugation band). hptuexamhelper.in The wavelength of maximum absorption (λmax) for the K-band is directly related to the extent of conjugation in the molecule; increasing conjugation generally shifts the absorption to longer wavelengths (bathochromic shift). hptuexamhelper.in

For this compound, the presence of the α,β-unsaturated ketone conjugated with two phenyl rings results in a significant bathochromic shift compared to unconjugated systems. The UV-Vis spectrum of this compound is expected to show an intense absorption band in the UV region, corresponding to the π to π* transition of the conjugated system. The position and intensity of this band can provide information about the effectiveness of the conjugation and can be used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed structure of organic molecules by providing information about the magnetic environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides insights into the different types of protons and their connectivity. Key signals expected include:

Signals for the aromatic protons of the two phenyl rings. These typically appear in the downfield region (6.5-8.5 ppm) and their splitting patterns provide information about the substitution patterns of the rings.

A signal for the vinylic proton (C=CH). This proton is part of the conjugated system and is expected to appear in the downfield region, often as a doublet or multiplet depending on coupling to adjacent protons.

A signal for the methyl protons (CH₃). This signal is typically observed as a singlet in the upfield region (1.5-2.5 ppm) since it is attached to a quaternary carbon and is not directly coupled to other protons with significant coupling constants.

The chemical shifts, integration (relative number of protons), and splitting patterns of these signals in the ¹H NMR spectrum allow for the confirmation of the proposed structure of this compound and the identification of any impurities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals expected for this compound include:

A signal for the carbonyl carbon (C=O). This carbon is highly deshielded due to the electronegativity of oxygen and is typically found in the far downfield region (180-220 ppm).

Signals for the vinylic carbons (C=C). These carbons are part of the double bond and are expected to appear in the downfield region (120-165 ppm).

Signals for the aromatic carbons of the phenyl rings. These signals appear in the aromatic region (120-150 ppm), with distinct signals for substituted and unsubstituted carbons.

A signal for the methyl carbon (CH₃). This carbon is typically observed in the upfield region (10-30 ppm).

Analysis of the chemical shifts and the number of signals in the ¹³C NMR spectrum provides definitive proof of the carbon skeleton and the presence of different carbon functionalities in this compound.

NMR spectroscopy, including both ¹H and ¹³C NMR, is widely used for the structural characterization of organic compounds and their derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural identification. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and often fragment into smaller ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum.

For this compound (C₁₆H₁₄O), the molecular ion peak ([M]⁺) is expected at m/z 222, corresponding to its molecular weight. uni.lu The fragmentation pattern of this compound under EI conditions would involve the cleavage of bonds within the molecule, leading to characteristic fragment ions. Common fragmentation pathways for α,β-unsaturated ketones include McLafferty rearrangement and cleavage of the bonds adjacent to the carbonyl group or the double bond. Analysis of the m/z values and relative intensities of the fragment ions in the mass spectrum can provide valuable structural information and help confirm the identity of this compound.

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a standard technique for the identification and quantification of organic compounds in complex mixtures. filab.fr

X-ray Diffraction (XRD) for Crystallographic and Polymorphic Form Analysis of this compound and its Derivatives

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline structure of solid materials. It is particularly useful for determining the arrangement of atoms in a crystal lattice and identifying different crystalline forms (polymorphs) of a compound. spectroscopyonline.com

When X-rays interact with a crystalline sample, they are diffracted by the layers of atoms. The angles at which diffraction occurs and the intensities of the diffracted beams are unique to the specific crystal structure. A powder X-ray diffraction (PXRD) pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a particular crystalline form of a compound. spectroscopyonline.com

For this compound, if it exists in a crystalline solid form, PXRD can be used to determine its crystal structure. Different polymorphic forms of this compound or its derivatives would exhibit distinct PXRD patterns, allowing for their identification and differentiation. spectroscopyonline.com Polymorphism is important in the pharmaceutical and materials science industries as different polymorphic forms can have varying physical properties such as melting point, solubility, and bioavailability. americanpharmaceuticalreview.com XRD is a standard technique for the characterization of crystalline materials and the study of polymorphism. researchgate.net

Other Advanced Analytical Techniques (e.g., GC-MS, BET Surface Area, TGA, SEM, EDAX, TLC, Isotope Dilution)

Beyond the core spectroscopic methods, several other advanced analytical techniques can be employed for the comprehensive characterization of this compound and its derivatives, particularly in the context of purity, physical properties, and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. filab.fr It is widely used for the analysis of volatile and semi-volatile organic compounds. GC-MS can be used to determine the purity of this compound, identify and quantify impurities, and analyze reaction mixtures in which this compound is involved. rsc.org The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the MS provides mass spectra for each separated component, allowing for their identification by comparison to mass spectral libraries. filab.fr

BET Surface Area Analysis: The Brunauer-Emmett-Teller (BET) theory is used to determine the specific surface area of solid or porous materials by measuring the amount of gas adsorbed onto the material's surface. anton-paar.com While this compound is typically a liquid, BET analysis could be relevant for solid derivatives or formulations containing this compound adsorbed onto solid supports. Surface area is an important property that can influence reactivity, adsorption capacity, and dissolution rates. rms-foundation.ch

Thermogravimetric Analysis (TGA): TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. It is used to determine the thermal stability of a compound and to quantify volatile components or decomposition products. TGA can provide information about the decomposition temperature of this compound and its derivatives and assess their thermal robustness. Studies have used TGA to characterize catalysts involved in this compound synthesis, indicating its relevance in related analyses. researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX): SEM is a microscopy technique that produces high-resolution images of the surface morphology of a sample. EDAX (also known as EDX or EDS) is an elemental analysis technique often coupled with SEM that detects and quantifies the characteristic X-rays emitted from a sample when it is bombarded with electrons, providing information about its elemental composition. SEM and EDAX can be used to examine the crystal habit or particle morphology of solid this compound derivatives and determine their elemental makeup, which can be useful for verifying the presence of specific elements or identifying contaminants.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used to separate and analyze small amounts of compounds. It is often used to monitor the progress of chemical reactions, assess the purity of a compound, and identify the number of components in a mixture. TLC can be applied to this compound and its derivatives to determine their purity and optimize separation conditions for other chromatographic techniques.

Isotope Dilution Mass Spectrometry (IDMS): IDMS is a highly accurate quantitative analytical technique that involves spiking a sample with a known amount of an isotopically enriched version of the analyte. The ratio of the isotopes in the mixture is then measured by mass spectrometry, allowing for precise determination of the analyte concentration. While potentially more complex, IDMS could be applied for highly accurate quantification of this compound in specific matrices if required.

These advanced analytical techniques, when used in conjunction with spectroscopic methods, provide a comprehensive suite of tools for the detailed characterization and quality control of this compound and its derivatives.

Advanced Applications of Dypnone in Organic Synthesis and Materials Research

Dypnone as a Key Building Block in Complex Molecule Synthesis

This compound's α,β-unsaturated carbonyl structure and the presence of reactive methyl and phenyl groups make it a versatile synthon in organic transformations. Its ability to participate in various reaction types, including Michael additions, aldol (B89426) condensations, and cycloadditions, allows for the construction of diverse molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines)

This compound serves as a useful intermediate for the production of nitrogen-containing heterocycles such as pyrroles and pyrimidines. frinton.com Nitrogen heterocycles are prevalent in natural products, synthetic materials, and medicinal chemistry. rsc.orgijpsjournal.com While the search results indicate that this compound can be used in the synthesis of these heterocycles, specific detailed reaction schemes directly utilizing this compound for pyrrole (B145914) or pyrimidine (B1678525) synthesis were not extensively detailed in the provided snippets. However, the general utility of α,β-unsaturated ketones like this compound in reactions forming these rings is well-established in organic chemistry. For instance, Paal-Knorr synthesis, a significant method for preparing five-membered aromatic heterocycles like pyrroles, typically starts from 1,4-dicarbonyl compounds in acidic media. researchgate.net Although this compound is an α,β-unsaturated ketone, its structural features allow for its conversion into suitable precursors or its direct involvement in condensation reactions that lead to the formation of these nitrogen-containing rings.

Formation of Polyaromatic Ring Systems (e.g., 1,3,5-Triarylbenzenes)

This compound is particularly useful in the synthesis of various symmetrical and asymmetrical 1,3,5-triarylbenzenes. frinton.com The rearrangement of dypnones to 1,3,5-triarylbenzenes has been described, proceeding smoothly under milder conditions compared to the cyclotrimerization of acetophenones. researchgate.netacs.orgnih.gov This rearrangement is proposed to involve an aldol-type self-condensation of dypnones, followed by intramolecular [2+2] cycloaddition and a retro-[2+2] cycloaddition. researchgate.netacs.orgnih.gov This unexpected rearrangement offers new possibilities in this compound-involved organic synthesis. researchgate.netacs.org 1,3,5-Triarylbenzenes are important C₃-symmetrical aromatic compounds with applications in materials science, including fluorescent sensors, amorphous molecular materials, and organic frameworks. researchgate.netresearchgate.net

A new and efficient synthesis of 1,3,5-triarylbenzenes has been accomplished via the triple condensation of aryl methyl ketones promoted by thionyl chloride in anhydrous ethanol (B145695). researchgate.net While this method starts from aryl methyl ketones, the formation of this compound derivatives as intermediates in such condensations, especially under acid catalysis, is a plausible pathway leading to the triarylbenzene core. researchgate.net

Precursor for Advanced Organic Scaffolds and Chemical Intermediates

This compound serves as a precursor for a range of advanced organic scaffolds and chemical intermediates beyond heterocycles and polyaromatics. nih.gov Its reactive sites can be selectively functionalized to introduce complexity and tailor properties for specific applications. For example, this compound can undergo oxidation reactions. The oxidation of this compound by oxygen catalyzed by cupric-amine complexes in an alkaline methanolic solution yielded α,γ-diphenylbutenolide. nih.gov This butenolide scaffold is a key synthetic precursor for γ-butyrolactones, which are highly useful intermediates for synthesizing physiological and therapeutical target molecules. nih.gov The photooxidation of this compound and p-substituted dypnones in the presence of metallic compounds has also been studied. nih.gov

The concept of using scaffolds in medicinal chemistry and drug design to generate and analyze core structures of bioactive compounds is widely applied. lifechemicals.com this compound, with its rigid enone structure and flexible phenyl rings, presents a promising scaffold for the design and synthesis of novel compounds with potential biological or material properties. rsc.org

Rational Design and Synthesis of this compound Derivatives

The modification of the this compound structure through the introduction of substituents or functional groups allows for the rational design of derivatives with tailored properties and reactivity.

Substituted Dypnones and Their Syntheses (e.g., p,p'-disubstituted dypnones)

Substituted dypnones, such as p,p'-disubstituted dypnones, can be synthesized by employing substituted acetophenones in condensation reactions. Current time information in Bangalore, IN.aub.edu.lb The self-condensation of acetophenone (B1666503) derivatives under various catalysts, including acid catalysts like aluminum chloride or polyphosphoric acid, can lead to the formation of substituted dypnones. scielo.org.araub.edu.lbgoogle.com For instance, condensation of p-bromoacetophenone yielded p,p'-dibromothis compound. aub.edu.lb The presence and position of substituents on the phenyl rings can influence the electronic and steric properties of the this compound core, thereby affecting its reactivity in subsequent transformations and the properties of the resulting molecules.

Functionalized this compound Oxides and Their Rearrangement Transformations

Epoxidation of the double bond in this compound leads to the formation of this compound oxide (1,3-diphenyl-2-buten-1-one oxide). rsc.orgresearchgate.net Functionalized this compound oxides can undergo interesting rearrangement transformations. For example, benzoyl migration has been observed in this compound oxide. rsc.org The rearrangement of epoxy ketones, including this compound oxide, has been a subject of study, with investigations into their stereochemistry and reaction mechanisms. researchgate.netnbu.ac.in The rearrangement of (-)-dypnone oxide to optically pure (-)-(S)-1,2-diphenyl-2-methyl-1,3-propanedione has been reported. researchgate.net These rearrangement reactions can provide access to valuable diketone structures and contribute to the understanding of epoxy ketone reactivity.

Preparation of Hydrazone and Thiosemicarbazone Derivatives

Hydrazone and thiosemicarbazone derivatives are synthesized through the reaction of aldehydes or ketones with hydrazine (B178648) derivatives and thiosemicarbazides, respectively. psu.eduunipune.ac.in These reactions typically involve refluxing the reactants in a solvent like ethanol, often with an acid catalyst such as glacial acetic acid. nih.govmdpi.com The resulting hydrazone and thiosemicarbazone compounds are often crystalline solids, which can be useful for the isolation, purification, and characterization of the parent carbonyl compounds. psu.eduunipune.ac.in

General procedures for synthesizing thiosemicarbazones involve the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone in ethanol under reflux conditions. nih.gov For example, a method describes adding glacial acetic acid to a suspension of thiosemicarbazide and the corresponding aldehyde or ketone in ethanol and refluxing for a specified time. nih.gov Similarly, the preparation of hydrazones can involve reacting a ketone, such as benzophenone, with hydrazine hydrate (B1144303) in ethanol under reflux. google.comorgsyn.org

Thiosemicarbazones are versatile ligands that can form complexes with metal ions, particularly transition metals. researchgate.net The synthesis of these metal complexes often involves reacting the thiosemicarbazone ligand with a metal salt in a solvent. researchgate.netnih.gov The bonding typically occurs through the hydrazine nitrogen atom and the sulfur atom of the thiosemicarbazone. researchgate.net

This compound in Functional Materials Research

This compound finds utility in the field of functional materials, contributing to the properties of polymers and coatings, and serving as a precursor for intermediates used in sensing and self-assembly.

This compound as a Modifying Agent or Component in Polymer Science (e.g., Plasticizers for Vinyl Resins)

This compound is recognized for its use as a plasticizer. medkoo.comgoogle.com Plasticizers are additives incorporated into polymers to enhance their flexibility, workability, and plasticity. shinepolymer.com They function by reducing intermolecular forces between polymer chains, allowing for greater movement and resulting in a more pliable material. shinepolymer.com this compound has been specifically mentioned as being particularly useful as a plasticizer. google.com Plasticizers are commonly used in vinyl products, including vinyl flooring and PVC pipes. shinepolymer.com In the context of vinyl chloride resins, plasticizers are essential to overcome the natural rigidity of PVC at normal temperatures. researchgate.net

Role of this compound in Light-Stable Coatings and UV-Absorbing Formulations

This compound is also utilized as an ultraviolet light filter in resins and surface coating materials. google.com UV absorbers and light stabilizers are crucial additives in coatings and adhesives to prevent degradation caused by UV radiation. chempoint.comafirm-group.com UV absorbers work by absorbing harmful UV light and dissipating the energy, often as heat, thus protecting the coating from damage such as discoloration and delamination. chempoint.comuniqchem.com Light stabilizers, such as hindered amine light stabilizers (HALS), function by scavenging free radicals formed during the photodegradation process. chempoint.comuniqchem.com The use of UV absorbers and light stabilizers in combination can provide synergistic protection against surface defects and help maintain color and gloss retention in coating applications. basf.com

This compound-Derived Intermediates for Molecular Sensing and Redox-Active Self-Assembly Devices

While direct information on this compound-derived intermediates specifically for molecular sensing and redox-active self-assembly devices is not explicitly detailed in the search results, the broader areas of molecular sensing and redox-active self-assembly are active fields of research where organic molecules with specific functional groups are employed. Redox-active self-assembled monolayers (SAMs) are used to control electrode-solution interfaces for applications in sensing and molecular electronics. nih.govmdpi.com These SAMs often incorporate redox centers, such as ferrocene, and can be formed on surfaces like gold electrodes. mdpi.commdpi.com The electrochemical properties of these redox-active layers, which are influenced by the structure of the incorporated complexes, are important for their sensing abilities. mdpi.com Self-assembly processes, including ionic self-assembly, are utilized to create organized structures with tunable electrochemical properties for biosensing and electrochemical devices. nih.govcsic.es

Given that this compound can be a precursor to various organic derivatives, it is plausible that functionalized this compound structures could be explored for their potential in these advanced applications, particularly if they incorporate redox-active moieties or structural features conducive to self-assembly on surfaces.

Q & A

Q. What methodologies are recommended for characterizing Dypnone’s physicochemical properties?

To characterize this compound’s properties (e.g., solubility, stability, crystallinity), employ a combination of spectroscopic (NMR, FTIR), chromatographic (HPLC, GC-MS), and thermal analysis (DSC, TGA) techniques. Validate results against established standards and replicate measurements to ensure precision. For novel derivatives, include computational modeling (e.g., DFT) to predict molecular behavior .

Q. How should researchers formulate hypotheses about this compound’s reactivity under varying experimental conditions?

Use the PECO framework (Population, Exposure, Comparator, Outcome) to structure hypotheses. For example: "Under [Condition X], does exposure to this compound (E) compared to [Control Y] result in [Outcome Z]?" Ensure variables are operationalized (e.g., pH, temperature) and align with prior literature .

Q. What strategies ensure rigorous data collection in this compound-related experiments?

  • Primary Data : Use calibrated instruments (e.g., spectrophotometers) and document environmental controls.
  • Secondary Data : Cross-reference databases like PubMed or SciFinder, but verify protocols from original studies to address potential biases .
  • Triangulate findings with mixed methods (e.g., combining quantitative assays with qualitative observations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s catalytic mechanisms?

  • Conduct sensitivity analyses to identify variables causing discrepancies (e.g., solvent purity, reaction time).
  • Apply Bayesian statistics to quantify uncertainty in conflicting datasets.
  • Replicate experiments under standardized conditions and publish negative results to enhance transparency .

Q. What experimental designs are optimal for studying this compound’s stability under environmental stressors?

Use factorial designs to test interactions between stressors (e.g., UV light, humidity). For example:

StressorLevels TestedMeasurement Interval
Temperature25°C, 40°C0h, 24h, 48h
pH4, 7, 10Post-stress assay
Analyze degradation products via LC-MS and compare kinetic models (e.g., zero-order vs. first-order decay) .

Q. How can computational models improve understanding of this compound’s molecular interactions?

  • Molecular Dynamics (MD) : Simulate this compound’s binding affinity with target receptors.
  • Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity. Validate models with experimental data (e.g., crystallographic structures) and address limitations like force field accuracy .

Q. What methodologies address reproducibility challenges in this compound synthesis protocols?

  • Document critical control parameters (e.g., stoichiometry, catalyst loading) using CHEMDRAW or LabArchives.
  • Share raw data (e.g., NMR spectra, reaction yields) in open-access repositories.
  • Use Design of Experiments (DoE) to optimize reaction conditions systematically .

Methodological Considerations

Q. How to design a systematic review on this compound’s applications in material science?

  • Search Strategy : Use Boolean operators (e.g., "this compound AND polymer AND conductivity") across Scopus, Web of Science, and patent databases.
  • Inclusion Criteria : Prioritize peer-reviewed studies with full methodological disclosure.
  • Data Synthesis : Tabulate results by application domain (e.g., catalysis, photovoltaics) and assess bias via ROBIS .

Q. What ethical guidelines apply to this compound research involving human-derived samples?

  • Obtain IRB approval for studies using cell lines or biological fluids.
  • Anonymize data and disclose conflicts of interest (e.g., funding from chemical manufacturers).
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to integrate cross-disciplinary approaches (e.g., toxicology + synthetic chemistry) in this compound studies?

  • Formulate hybrid research questions (e.g., "How does this compound’s electrochemical activity correlate with its cytotoxicity?").
  • Use mixed-methods frameworks (e.g., concurrent quantitative assays and qualitative expert interviews) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.